molecular formula C13H12N2O4 B1436860 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate CAS No. 1899039-20-3

4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate

Cat. No.: B1436860
CAS No.: 1899039-20-3
M. Wt: 260.24 g/mol
InChI Key: FQUHDGIIJXMVAX-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is often used in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate typically involves the diazotization of 4-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the coupling reaction is facilitated by the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is widely used in scientific research due to its versatile properties:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in the study of enzyme kinetics and protein interactions.

    Medicine: It is used in the development of diagnostic assays and therapeutic agents.

    Industry: It is utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate involves its interaction with specific molecular targets. In biological systems, it binds to proteins and enzymes, altering their activity. The azo group in the compound can undergo reduction, leading to the formation of amines that interact with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUHDGIIJXMVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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